molecular formula C18H21FN2O4S2 B2891843 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 955252-58-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2891843
CAS No.: 955252-58-1
M. Wt: 412.49
InChI Key: UMFVQAKPSDUKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, combining a tetrahydroisoquinoline core with a fluoromethylbenzenesulfonamide group, offers a range of reactivity and interaction possibilities, making it a subject of interest in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step organic synthesis techniques The process starts with the preparation of the tetrahydroisoquinoline core, which is then modified to introduce the ethylsulfonyl group

Industrial Production Methods

While lab-scale synthesis focuses on precision and purity, industrial production scales up these methods, optimizing them for cost, efficiency, and yield. This often involves continuous flow processes, high-throughput reactors, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

  • Oxidation: : Typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide in acidic conditions or potassium permanganate in basic conditions.

  • Reduction: : Sodium borohydride is used in protic solvents, while lithium aluminum hydride is employed in aprotic solvents.

  • Substitution: : Halogenated reagents or sulfur-containing nucleophiles are typically used under controlled temperatures and pressures.

Major Products

The major products of these reactions vary but often include further substituted derivatives of the original compound, which may exhibit different chemical and physical properties.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide finds applications across several scientific domains:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Acts as a tool for studying biochemical pathways and molecular interactions.

  • Medicine: : Potential therapeutic agent due to its interaction with biological targets.

  • Industry: : Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves its binding to specific molecular targets, potentially including enzymes and receptors. This binding can modulate biochemical pathways, influencing cellular functions. The exact pathways and molecular targets are subject to ongoing research, aiming to elucidate its full potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-methylbenzenesulfonamide: : Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide: : Variation in the sulfonyl group, affecting its chemical stability and interaction with biological targets.

Uniqueness

What sets N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide apart is the specific combination of functional groups, providing a balance of reactivity and stability. This makes it a versatile compound for diverse applications in scientific research and industry.

Hopefully, this gives you a comprehensive understanding of this compound and its various aspects. Anything else you’re curious about?

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-5-16(11-15(14)12-21)20-27(24,25)17-6-7-18(19)13(2)10-17/h4-7,10-11,20H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFVQAKPSDUKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.